阿托伐他汀钙

描述

Atorvastatin calcium is a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to prevent cardiovascular diseases and treat abnormal lipid levels by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol production in the liver . Atorvastatin calcium is widely known under the brand name Lipitor and has been one of the most commonly prescribed medications globally .

作用机制

Target of Action

Atorvastatin calcium, commonly known as Atorvastatin, is a lipid-lowering drug that belongs to the statin class of medications . Its primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin competitively inhibits HMG-CoA Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol, thereby lowering abnormal cholesterol and lipid levels .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the de novo synthesis of cholesterol . This leads to a reduction in the levels of LDL-C and total cholesterol by 36-53% . In patients with dysbetalipoproteinemia, Atorvastatin reduces the levels of intermediate-density lipoprotein .

Pharmacokinetics

Atorvastatin is well absorbed orally but has low bioavailability . The liver metabolizes Atorvastatin through CYP3A4 enzymes and excretes it primarily in bile . The bioavailability of Atorvastatin can be enhanced by using certain techniques, such as solid dispersion, which can improve its solubility and dissolution rate .

Result of Action

The molecular and cellular effects of Atorvastatin’s action include a reduction in the risk of cardiovascular disease, including myocardial infarction and stroke . It also affects proliferation, migration, and survival of cancer cells . In addition, Atorvastatin has been shown to induce potent tumor-specific apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Atorvastatin. For instance, the solubility and bioavailability of Atorvastatin can be affected by the pH of the environment . Furthermore, certain environmental factors, such as exposure to UV light, can lead to the photodegradation of Atorvastatin .

科学研究应用

Atorvastatin calcium has a wide range of scientific research applications:

Chemistry: Used in studies on drug stability, degradation kinetics, and photodegradation pathways

Biology: Investigated for its effects on cholesterol metabolism and cell membrane permeability.

Medicine: Widely used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of atorvastatin calcium involves several key steps, including the construction of the pyrrole ring through methods such as Paal-Knorr condensation, [3+2] cycloaddition, or Hantzsch pyrrole synthesis . One prominent synthesis route involves the condensation of an elaborated 1,4-diketone with a fully protected side chain amine . The final stage involves the conversion of an advanced ketal ester intermediate to atorvastatin calcium, which includes ketal deprotection and ester hydrolysis followed by counter-ion exchange .

Industrial Production Methods

Industrial production of atorvastatin calcium has been optimized to achieve high yields and purity. Improvements include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate pure atorvastatin calcium . Additionally, processes have been developed to produce atorvastatin calcium in amorphous form, which is stabilized and suitable for pharmaceutical use .

化学反应分析

Types of Reactions

Atorvastatin calcium undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of aqueous solutions of NaOH, resulting in degradation products.

Common Reagents and Conditions

Oxidation: UV light exposure in the presence of water vapors and oxygen from the air.

Hydrolysis: Aqueous NaOH solutions.

Degradation: Acidic and basic conditions.

Major Products Formed

Photodegradation Products: Compounds with high C=O bond content.

Hydrolysis Products: Various degradation products identified through Raman scattering and FTIR spectroscopy.

相似化合物的比较

Atorvastatin calcium is compared with other statins, such as lovastatin, pravastatin, rosuvastatin, fluvastatin, and simvastatin . While all statins share a common mechanism of action by inhibiting HMG-CoA reductase, atorvastatin calcium is unique in its high potency and ability to significantly reduce LDL cholesterol levels . Additionally, atorvastatin calcium has been shown to have a favorable safety profile and minimal side effects, making it a preferred choice for many patients .

Similar Compounds

- Lovastatin

- Pravastatin

- Rosuvastatin

- Fluvastatin

- Simvastatin

Atorvastatin calcium stands out due to its high efficacy in reducing cholesterol levels and its extensive use in clinical practice .

属性

CAS 编号 |

134523-03-8 |

|---|---|

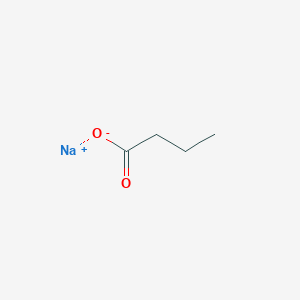

分子式 |

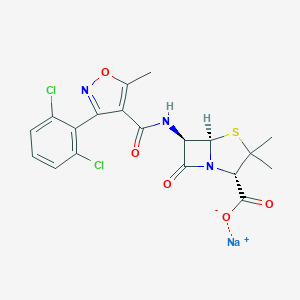

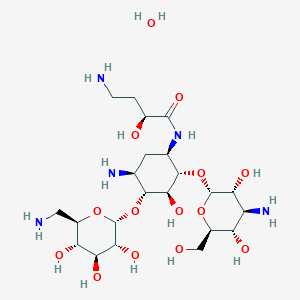

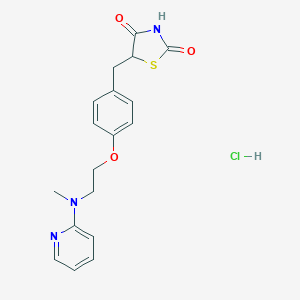

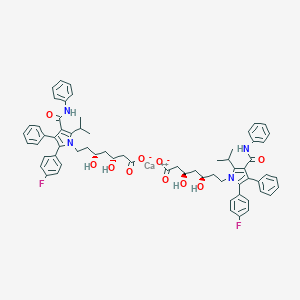

C66H74CaF2N4O13 |

分子量 |

1209.4 g/mol |

IUPAC 名称 |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate |

InChI |

InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1 |

InChI 键 |

SHZPNDRIDUBNMH-NIJVSVLQSA-L |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

手性 SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |

规范 SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |

外观 |

Powder |

熔点 |

159.1 - 190.6 °C |

Key on ui other cas no. |

134523-03-8 |

物理描述 |

Solid |

Pictograms |

Irritant |

相关CAS编号 |

110862-48-1 (Parent) |

溶解度 |

Practically insoluble |

同义词 |

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。